molecular formula C11H7N3O3 B6155572 2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 19791-68-5

2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B6155572
CAS RN: 19791-68-5
M. Wt: 229.2
InChI Key:
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Description

The compound “Diethyl (3-diazo-2-oxopropyl)phosphonate” is a diazocarbonyl compound . Diazocarbonyl compounds have been studied for many years due to their versatility and usability in many chemical transformations .


Synthesis Analysis

Diazocarbonyl compounds can be synthesized through several methods, including acylation of diazoalkanes, diazo transfer reaction, diazotization of primary amines, dehydrogenation of hydrozones, tosylhydrazones and oximes, alkaline cleavage of N-alkyl-N-nitroso compounds, triazene fragmentation, substitution and cross-coupling at diazomethyl carbon, and substituent modification in diazocarbonyl compounds .


Molecular Structure Analysis

The molecular structure of diazocarbonyl compounds can be analyzed using various techniques. For example, the structure of “Diethyl (3-diazo-2-oxopropyl)phosphonate” has been analyzed .


Chemical Reactions Analysis

Diazocarbonyl compounds can undergo a number of chemical transformations, including C-H and C-X insertion reactions, the Wolf rearrangement, cyclopropanations, and dipolar cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of diazocarbonyl compounds can be analyzed using various techniques. For example, the properties of “Diethyl (3-diazo-2-oxopropyl)phosphonate” have been analyzed .

Mechanism of Action

The mechanism of action of diazocarbonyl compounds involves various chemical transformations. For example, these compounds can undergo C-H and C-X insertion reactions, the Wolf rearrangement, cyclopropanations, and dipolar cycloaddition .

Safety and Hazards

The safety and hazards of diazocarbonyl compounds can vary depending on the specific compound. For example, “Diethyl (3-diazo-2-oxopropyl)phosphonate” is considered hazardous .

Future Directions

The future directions of research on diazocarbonyl compounds could involve the development of new synthesis methods, the exploration of new chemical transformations, and the investigation of their potential applications in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione involves the reaction of 3-diazo-2-oxopropylamine with phthalic anhydride in the presence of a catalyst to form the desired compound.", "Starting Materials": [ "3-diazo-2-oxopropylamine", "Phthalic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 3-diazo-2-oxopropylamine in a suitable solvent such as dichloromethane.", "Step 2: Add phthalic anhydride to the solution and stir at room temperature for several hours.", "Step 3: Add a catalyst such as triethylamine to the reaction mixture and continue stirring for several more hours.", "Step 4: Filter the reaction mixture to remove any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain the final product, 2-(3-diazo-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione." ] }

CAS RN

19791-68-5

Molecular Formula

C11H7N3O3

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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